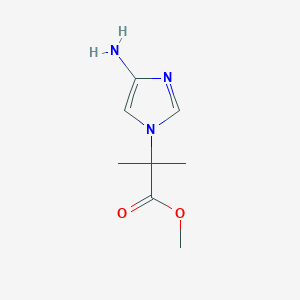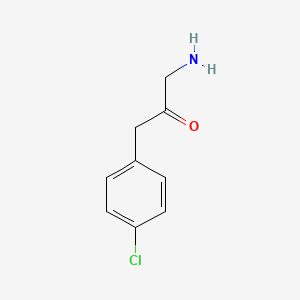
4-Chloro-6-((methylamino)methyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-6-((metilamino)metil)picolinonitrilo es un compuesto químico con la fórmula molecular C8H8ClN3. Es un derivado del picolinonitrilo, caracterizado por la presencia de un grupo cloro en la posición 4 y un grupo metilamino en la posición 6.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-Cloro-6-((metilamino)metil)picolinonitrilo generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 4-cloropicolinonitrilo.
Metilación: El 4-cloropicolinonitrilo se somete a una reacción de metilación utilizando metilamina. Esta reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio para facilitar la sustitución nucleofílica.
Condiciones de reacción: La reacción generalmente se realiza en un solvente como etanol o metanol a un rango de temperatura de 50-80 °C. El tiempo de reacción puede variar de unas pocas horas a toda la noche, dependiendo del rendimiento y la pureza deseados.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-Cloro-6-((metilamino)metil)picolinonitrilo se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción, lo que lleva a mayores rendimientos y una calidad de producto constante. El uso de sistemas automatizados también reduce el riesgo de errores humanos y mejora la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-6-((metilamino)metil)picolinonitrilo puede sufrir varias reacciones químicas, incluyendo:
Sustitución Nucleofílica: El grupo cloro en la posición 4 se puede reemplazar por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El grupo metilamino se puede oxidar para formar los derivados nitroso o nitro correspondientes.
Reducción: El grupo nitrilo se puede reducir para formar aminas primarias.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como metóxido de sodio o tiolato de potasio en solventes como metanol o etanol.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio en solventes acuosos u orgánicos.
Reducción: Agentes reductores como hidruro de aluminio y litio o hidrogenación catalítica usando paladio sobre carbono.
Principales Productos Formados
Sustitución Nucleofílica: Formación de picolinonitrilos sustituidos.
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de aminas primarias.
Aplicaciones Científicas De Investigación
4-Cloro-6-((metilamino)metil)picolinonitrilo tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Química Medicinal: Se utiliza en el desarrollo de compuestos farmacéuticos, particularmente aquellos que se dirigen a las condiciones neurológicas e inflamatorias.
Estudios Biológicos: Se emplea en el estudio de inhibidores enzimáticos y moduladores de receptores.
Aplicaciones Industriales: Se utiliza en la producción de agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-6-((metilamino)metil)picolinonitrilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos cloro y metilamino juegan un papel crucial en la unión a estos objetivos, lo que lleva a la modulación de su actividad. El grupo nitrilo también puede participar en enlaces de hidrógeno y otras interacciones, mejorando la eficacia del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-6-(metilamino)pirimidina: Estructura similar pero con un anillo de pirimidina en lugar de un picolinonitrilo.
6-(Clorometil)-N,1-dimetil-1H-pirazolo[3,4-d]pirimidin-4-amina: Contiene un anillo de pirazolo[3,4-d]pirimidina con grupos funcionales similares.
Singularidad
4-Cloro-6-((metilamino)metil)picolinonitrilo es único debido a su patrón de sustitución específico en el anillo de picolinonitrilo, que confiere propiedades químicas y biológicas distintas. Su combinación de grupos cloro, metilamino y nitrilo lo convierte en un intermedio versátil para diversas aplicaciones sintéticas.
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
4-chloro-6-(methylaminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-11-5-8-3-6(9)2-7(4-10)12-8/h2-3,11H,5H2,1H3 |
Clave InChI |
SZGGWMVTROLOKG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC(=CC(=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)




![(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B11908650.png)



